Product packaging for Ridentin(Cat. No.:)

Ridentin

Cat. No.: B1236977
M. Wt: 264.32 g/mol
InChI Key: KQCHEWVHXSAJIA-RNFGUGDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ridentin is a naturally occurring sesquiterpene lactone compound isolated from various plant species, particularly those within the Asteraceae family, such as Tanacetopsis karataviensis and Artemisia species . With a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol, it belongs to the germacranolide class, characterized by a complex 10-membered macrocyclic structure . This compound serves as a valuable chemical standard in phytochemical research for the identification and quantification of bioactive components in plant extracts. Its research relevance is further elevated by studies indicating cytotoxic properties, making it a compound of interest for investigating natural product-based bioactivities . Research-grade this compound is essential for applications in natural product chemistry, plant biochemistry, and pharmacological screening. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1236977 Ridentin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,7R,9S,10E,11aR)-7,9-dihydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11-10(3)15(18)19-14(11)6-9(2)13(17)7-12(8)16/h6,11-14,16-17H,1,3-5,7H2,2H3/b9-6+/t11-,12+,13-,14+/m0/s1

InChI Key

KQCHEWVHXSAJIA-RNFGUGDUSA-N

SMILES

CC1=CC2C(CCC(=C)C(CC1O)O)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H](CCC(=C)[C@@H](C[C@@H]1O)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(CCC(=C)C(CC1O)O)C(=C)C(=O)O2

Origin of Product

United States

Isolation and Dereplication Methodologies for Ridentin

Botanical Sources and Geographic Distribution of Ridentin-Producing Species

This compound is primarily found in plants belonging to the Asteraceae family, with a notable presence in the Artemisia genus. nih.gov

This compound Occurrence in Artemisia Species

Several Artemisia species have been identified as sources of this compound. These include:

Artemisia gorgonum : this compound has been isolated from the leaves and flowers of Artemisia gorgonum, an endemic species found in the Cape Verde islands nih.govnih.govucl.ac.be.

Artemisia pontica : this compound, specifically 11,13-dihydrothis compound, has been isolated from Artemisia pontica L. researchgate.net. This species has a rather wide natural range researchgate.net.

Artemisia lavandulaefolia : While not explicitly found in the search results for this compound, other sesquiterpene lactones are common in the Artemisia genus, suggesting potential for this compound presence.

Artemisia lerchiana : this compound and this compound 3-acetate have been isolated from the aerial parts of Artemisia lerchiana researchgate.net. Artemisia lerchiana is considered an endemic species growing in the West Kazakhstan region scielo.br. It is also found in areas of Ukraine, Russia, and China gbif.org.

Artemisia tripartita ssp. rupicola : this compound-β, a new eudesmanolide biosynthetically allied with this compound, has been isolated from Artemisia tripartita ssp. rupicola researchgate.netresearchgate.netmdpi.comresearchgate.net. This subspecies, also known as Wyoming threetip sagebrush, occurs in central and southeastern Wyoming and southern Oregon usda.govwikipedia.org.

Tanacetum parthenium : While Tanacetum parthenium is mentioned as a source of sesquiterpene lactones, the search results did not specifically confirm the isolation of this compound from this species.

This compound has also been reported in Artemisia giraldii and Artemisia rutifolia nih.govplantaedb.comthieme-connect.com.

This compound Isolation from Other Genera

Beyond the Artemisia genus, this compound has also been reported in species from the Achillea genus. nih.govnih.gov For instance, this compound B has been isolated from Achillea grandifolia and Achillea coarctata mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com. Acrifolide, another compound found in Achillea species, is structurally related to guaianolides, which are also found in Artemisia. nih.govmdpi.comscispace.com

Advanced Extraction Techniques for this compound from Plant Matrices

The extraction of natural products from plants typically involves methods aimed at separating desired compounds from the plant matrix. Common techniques include solvent extraction, steam distillation, sublimation, and expelling mdpi.com. For sesquiterpene lactones like this compound, solvent extraction is a widely used approach. nih.gov The choice of solvent is crucial and depends on the polarity of the target compound nih.gov. Both polar (e.g., water, alcohols) and nonpolar (e.g., n-hexane, ether, chloroform) solvents are employed nih.gov.

Detailed research findings often involve initial extraction with solvents like methanol (B129727) or chloroform (B151607) from dried aerial parts of the plant material researchgate.netresearchgate.netresearchgate.netnih.gov. For example, one study mentions obtaining extractive substances by extraction with chloroform from the air-dry crushed above-ground part of the plant researchgate.net. Another study used methanol and acetone (B3395972) extracts from dried aerial parts researchgate.net. Sequential extraction with solvents of increasing polarity is also a common strategy to fractionate compounds based on their solubility google.com.

While the search results provide general extraction methods for plant compounds, specific advanced techniques solely focused on optimizing this compound extraction were not detailed. However, modern extraction approaches such as ultrasound-assisted and microwave-assisted extraction are also used for plant-based compounds and could potentially be applied to this compound nih.govnih.gov.

Chromatographic Isolation and Purification Protocols for this compound

Chromatographic methods are essential for the isolation and purification of this compound from crude plant extracts, allowing for the separation of this compound from other co-occurring compounds. nih.gov

Application of Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is a fundamental technique used in the purification of this compound. Silica gel is a frequently employed stationary phase for column chromatography in the isolation of sesquiterpene lactones. researchgate.netnih.govresearchgate.net Separation is achieved by eluting with mixtures of solvents of increasing polarity, such as petroleum ether-ethyl acetate (B1210297) or dichloromethane-methanol mixtures. researchgate.netnih.gov

Sephadex LH-20 is another valuable stationary phase used in column chromatography for the purification of natural products, including sesquiterpenoids. nih.govprep-hplc.comnih.gov Sephadex LH-20 is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics. prep-hplc.com This dual nature allows for separation based on molecular size and partition between the stationary and mobile phases, depending on the solvent system used. prep-hplc.com It is particularly useful for the separation of closely related molecular species. prep-hplc.com Studies on the isolation of compounds from Achillea and Artemisia species mention the use of Sephadex LH-20 with methanol as the eluent. nih.gov

Preparative Thin-Layer Chromatography (TLC) and Flash Chromatography

Preparative Thin-Layer Chromatography (Prep TLC) and Flash Chromatography are widely used techniques for the isolation and purification of natural products from crude extracts microbiozindia.comwisc.eduextraktlab.comchromtech.comchromatographydirect.comamazonaws.comnih.gov. These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation.

Prep TLC is a valuable technique for purifying small to moderate quantities of sample, often ranging from 10 to 90 mg depending on the complexity of the mixture and the plate thickness rochester.edu. It utilizes thicker layers of stationary phase (typically silica gel) on a plate compared to analytical TLC wisc.edurochester.edu. The crude extract is applied as a band or a series of spots along the origin line of the plate rochester.edu. After development in a suitable solvent system, the separated compounds appear as distinct bands rochester.edu. If the compounds are UV active, they can be visualized under UV light; otherwise, staining might be used on a small portion of the plate rochester.eduresearchgate.net. The bands corresponding to the target compound, such as this compound, are then scraped off the plate, and the compound is eluted from the stationary phase material using a suitable solvent rochester.edu. Prep TLC is particularly useful for quickly obtaining a profile of components in natural extracts and for purifying compounds when larger-scale techniques are not necessary or as a preliminary purification step rochester.edu.

Flash Chromatography is a faster form of column chromatography that employs moderate pressure, often from compressed air or nitrogen, to increase the flow rate of the mobile phase through a stationary phase packed in a column microbiozindia.comextraktlab.comchromtech.com. This technique is suitable for preparative-scale purifications, capable of handling quantities from milligrams to grams chromtech.com. The stationary phase is commonly silica gel, although other adsorbents can be used microbiozindia.comextraktlab.com. The sample is loaded onto the column, and a mobile phase, which can be a single solvent or a gradient mixture of solvents, is passed through the column microbiozindia.comchromtech.com. Compounds separate based on their differing interactions with the stationary and mobile phases, eluting from the column at different rates chromtech.com. Fractions are collected as the mobile phase elutes, and these fractions are then analyzed (e.g., by analytical TLC or LC-MS) to identify those containing the desired compound microbiozindia.com. Flash chromatography is widely applied in natural product isolation due to its speed and efficiency in purifying compounds from complex mixtures extraktlab.comchromatographydirect.com.

While these techniques are standard in natural product isolation, specific detailed research findings or data tables explicitly detailing the isolation of this compound solely through the application of Preparative TLC and Flash Chromatography were not prominently available in the consulted sources. However, this compound has been isolated from plant sources, indicating that such chromatographic methods, often in combination with other techniques, are part of its isolation protocols mdpi.comgoogle.comgoogle.com.

Dereplication Strategies in this compound Natural Product Discovery

Dereplication is a critical process in natural product discovery aimed at quickly identifying known compounds within crude extracts or fractions to avoid their redundant re-isolation and characterization researchgate.netresearchgate.netchimia.ch. This allows researchers to prioritize their efforts on potentially novel chemical structures chimia.ch. Dereplication strategies typically integrate analytical techniques with database searching researchgate.netfrontiersin.org.

Modern dereplication approaches often involve hyphenated techniques that combine chromatographic separation with spectroscopic detection frontiersin.orgresearchgate.net. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for rapid identification frontiersin.orgresearchgate.net. By analyzing the chromatographic retention time, molecular weight, and fragmentation patterns obtained from MS analysis, researchers can compare this data against databases of known natural products researchgate.netfrontiersin.org. Databases like PubChem, ChemSpider, and the Dictionary of Natural Products are valuable resources for this purpose frontiersin.org.

In the context of this compound discovery, dereplication would involve obtaining analytical data (e.g., LC-MS or GC-MS) from fractions containing the compound and searching this data against databases. Given that this compound is a known compound with a recorded PubChem entry wikidata.orgnih.gov, its presence in an extract could be rapidly identified through dereplication, provided the analytical data matches the database entry. This process helps distinguish this compound from novel sesquiterpene lactones or other compounds present in the same plant extract.

Dereplication can be applied as an untargeted workflow to profile the major compounds in a sample or targeted towards specific classes of metabolites researchgate.net. It can also accelerate bioactivity-guided fractionation by quickly identifying the active known compounds researchgate.net. While the general principles of dereplication are well-established and applicable to compounds like this compound, specific detailed research findings outlining a dedicated dereplication strategy solely focused on the discovery of this compound with associated experimental data were not a primary focus of the consulted literature. However, the identification of this compound in various plant species suggests that dereplication approaches were likely employed as part of the discovery or characterization process to confirm its presence as a known metabolite wikidata.orgplantaedb.comnih.govmdpi.commdpi.com.

Chemical Synthesis and Semisynthesis of Ridentin and Analogues

Total Synthetic Routes to Ridentin and its Core Skeleton

Total synthesis of complex natural products like this compound presents significant challenges due to their intricate stereochemistry and polycyclic structures. While general strategies for the total synthesis of terpenoids and molecules with lactone moieties have been developed, specific detailed total synthetic routes explicitly targeting this compound are less extensively documented in the immediately available search results. researchgate.netnih.govresearchgate.netnsf.govyoutube.comox.ac.uk

However, research into the synthesis of related sesquiterpene lactones and their core skeletons provides insights into potential approaches. The core skeleton of this compound, a germacranolide, is a 10-membered ring system fused to a γ-lactone. researchgate.netisopsoc.org Synthetic strategies for constructing such systems often involve macrocyclization reactions and the controlled introduction of functional groups and stereocenters. The synthesis of other sesquiterpene lactones, such as eudesmanolides and guaianolides, which share some structural features with this compound, has been achieved through various methods, including ring-closing metathesis and stereoselective functionalization. nih.govacs.orgresearchgate.net

The development of new synthetic methodologies, such as photoredox-catalyzed deoxygenative allylation, has shown promise in forming challenging carbon-carbon bonds within complex natural product synthesis, which could be relevant to constructing the this compound skeleton. nih.gov Additionally, oxidative activation of furan (B31954) derivatives has been explored as a route to highly functionalized heterocyclic structures that could serve as intermediates in the synthesis of complex molecules like this compound. researchgate.net

Semisynthetic Modifications of this compound

Semisynthesis involves using a naturally isolated compound as a starting material for chemical modification. This approach can be particularly efficient for complex natural products like this compound, where isolation from natural sources is feasible but total synthesis is challenging. Semisynthetic modifications of sesquiterpene lactones, including those structurally related to this compound, have been explored to generate derivatives with potentially altered or enhanced biological activities. acs.orgmdpi.comnih.govresearchgate.net

Studies on the semisynthesis of sesquiterpene lactones have involved various chemical transformations of the parent structure. These modifications can target different parts of the molecule, such as the hydroxyl groups, the exomethylene double bond, or the lactone carbonyl. Examples of such modifications on related compounds include oxidation, bromination, elimination, amidation, and rearrangement. acs.orgisoprenoids25.org

The semisynthesis of derivatives from plant-isolated sesquiterpene lactones has been successfully applied to evaluate the impact of structural changes on biological activities, such as phytotoxicity. acs.org This suggests that similar strategies could be applied to this compound to explore structure-activity relationships.

Design and Synthesis of Novel this compound Derivatives and Analogues for Research Applications

The design and synthesis of novel this compound derivatives and analogues are crucial for exploring the full spectrum of its potential biological activities and for developing compounds with improved properties. This involves rational design based on the known structure of this compound and the synthesis of molecules that mimic or modify its key structural features. ox.ac.ukmdpi.comrsc.orgnih.gov

Research applications for this compound derivatives and analogues could stem from the reported biological activities of this compound, which include antibacterial, antifungal, and anti-inflammatory effects. ontosight.ai For instance, given this compound's reported antiplasmodial activity, the synthesis of analogues could aim to enhance this effect or improve pharmacokinetic properties. mdpi.comnih.govnih.gov

The design of novel analogues often involves making systematic changes to the this compound structure, such as altering the functional groups, modifying the ring system, or introducing new substituents. Synthetic strategies for creating these analogues would draw upon established organic synthesis techniques, potentially including those used in the total synthesis of complex molecules and the semisynthesis of natural products. nsf.govlehigh.edu The goal is to create a library of compounds that can be evaluated for various research applications, helping to define the structural requirements for specific biological interactions.

Interactive Data Table: Selected Sesquiterpene Lactones and Activities (Derived from Search Results)

Compound NameStructural ClassExample ActivityIC₅₀ / NoteSource Index
This compoundSesquiterpene lactoneAntiplasmodial15.3 ± 2.8 μM (P. falciparum FcB1) mdpi.com, 5.4 μg/mL (P. falciparum) nih.gov mdpi.comnih.gov
This compound BEudesmanolideBiosynthetically allied with this compound researchgate.net- researchgate.net
ArtemisininCadinanolideAntimalarialUsed as a drug since 1979 nih.gov nih.gov
Hanphyllin (B1252713)Sesquiterpene lactoneAntiplasmodial2.3 μg/mL (P. falciparum) nih.gov, 5.4 μg/mL (P. falciparum FcB1) nih.gov nih.govnih.gov
γ-CyclocostunolideEudesmanolidePhytotoxicMost active in a series against weeds acs.org acs.org
Dehydrozaluzanin CGuaianolidePhytotoxicActive against weeds acs.org acs.org
α-CyclocostunolideEudesmanolidePhytotoxicActive against weeds acs.org acs.org

Advanced Structural Elucidation and Stereochemical Characterization of Ridentin

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (1D and 2D NMR, e.g., COSY, HMQC, HMBC, NOESY, ROESY)

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like Ridentin. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for achieving a complete assignment of proton (¹H) and carbon (¹³C) resonances and establishing connectivity within the molecule.

Typically, the process begins with acquiring 1D ¹H and ¹³C NMR spectra to determine the number and types of hydrogen and carbon atoms present, as well as their chemical environments. wikipedia.org The chemical shifts and splitting patterns in the ¹H NMR spectrum provide initial insights into the functional groups and their neighbors. The ¹³C NMR spectrum, often complemented by Distortionless Enhancement of Polarization Transfer (DEPT) experiments, helps in classifying carbon signals as methyl, methylene, methine, or quaternary carbons.

Two-dimensional NMR experiments are crucial for establishing correlations between atoms. Homonuclear correlation spectroscopy (COSY) reveals couplings between protons on adjacent carbons, providing information about spin systems within the molecule. Heteronuclear experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), correlate protons with the carbons to which they are directly attached, facilitating the assignment of carbon resonances based on assigned proton signals.

Long-range correlations are established using Heteronuclear Multiple Bond Coherence (HMBC) spectroscopy. HMBC shows correlations between protons and carbons separated by two, three, and occasionally four bonds. This is particularly useful for connecting different fragments of the molecule and assigning quaternary carbons. Analysis of HMBC correlations allows for the construction of the carbon skeleton and placement of substituents.

While specific, detailed NMR data tables for this compound were not directly provided in the search results, the cited literature confirms that these standard 1D and 2D NMR techniques are routinely applied for the comprehensive structural elucidation of sesquiterpene lactones and germacranolides, enabling complete assignment of their complex spin systems and connectivities. For instance, 2D NMR spectra, including COSY and HMBC, were used in the structural determination of 11,13-dihydrothis compound.

Mass Spectrometric Analysis (e.g., HR-ESI-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry, particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), plays a critical role in confirming the molecular formula of this compound and providing insights into its structure through fragmentation pattern analysis.

HR-ESI-MS provides accurate mass measurements of the molecular ion or protonated/deprotonated molecules, allowing for the precise determination of the elemental composition. For this compound, HR-ESI-MS would confirm its molecular formula of C₁₅H₂₀O₄ by yielding a molecular ion peak at the corresponding mass-to-charge ratio (m/z). nih.govuni.lu For example, high-resolution mass spectrometry was used to determine the empirical formula of 11,13-dihydrothis compound as C₁₅H₂₂O₄.

Fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. While ESI-MS typically results in less fragmentation compared to electron ionization (EI-MS), fragmentation can be induced using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. The resulting fragmentation pattern, a谱图 of m/z values of the fragment ions and their relative abundances, can be analyzed to deduce the presence of specific functional groups and substructures within the molecule. Cleavage of specific bonds within the this compound structure would lead to characteristic fragment ions, the masses of which can be correlated with possible structural subunits.

Determination of Absolute and Relative Stereochemistry of this compound (e.g., via Coupling Constants, Chiroptical Data like CD)

Determining the stereochemistry, both relative and absolute, is a crucial aspect of the full structural characterization of this compound. This is typically achieved through a combination of NMR data, particularly coupling constants and NOE correlations, and chiroptical methods like Circular Dichroism (CD).

Relative stereochemistry, which defines the spatial arrangement of substituents at chiral centers relative to each other, can often be deduced from vicinal proton-proton coupling constants (³JHH) obtained from 1D ¹H NMR or COSY spectra. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants of protons on adjacent carbons bearing substituents, the relative orientation (syn or anti, cis or trans) of these substituents can be determined. NOESY and ROESY experiments are also invaluable for relative stereochemistry, as they reveal through-space proximities between protons, which can indicate whether groups are on the same or opposite faces of a ring system or on the same side of a double bond.

For 11,13-dihydrothis compound, the S-configuration at C-11 was established, demonstrating the ability to determine specific stereocenters in this compound-related compounds. The combination of coupling constant analysis and NOE correlations from NMR, along with chiroptical data, provides a powerful approach to fully define the complex stereochemistry of this compound.

Conformational Analysis of this compound and Related Germacranolides (e.g., PM3 Semi-Empirical Method)

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound, a germacrane (B1241064) sesquiterpenoid characterized by a ten-membered ring. Due to the inherent flexibility of the ten-membered ring, germacranolides can exist in multiple conformations. Computational methods, such as the PM3 semi-empirical method, have been applied to study the preferred conformations of this compound and related germacranolides.

Semi-empirical methods like PM3 are computational chemistry techniques that use simplified approximations and empirical parameters to solve the Schrödinger equation. While less computationally demanding than ab initio or density functional theory methods, they can provide valuable insights into molecular geometries and relative energies of different conformers.

Studies employing the PM3 semi-empirical method have been conducted to investigate the conformational landscape of germacranolides, including this compound. These calculations aim to identify the lowest energy conformers and understand the factors influencing their stability. By exploring different possible arrangements of the ten-membered ring and its substituents, computational analysis can predict the most likely conformation(s) that the molecule adopts.

Structural Elucidation of this compound-Related Sesquiterpenoids (e.g., this compound B, 11,13-Dihydrothis compound)

The structural elucidation of this compound-related sesquiterpenoids, such as this compound B and 11,13-Dihydrothis compound, follows similar strategies involving spectroscopic and sometimes computational methods. These related compounds often co-occur with this compound in natural sources or are derived from it through biosynthetic pathways or chemical transformations.

This compound B: this compound B is another sesquiterpenoid with the molecular formula C₁₅H₂₀O₄. Its structural elucidation would involve the application of the same spectroscopic techniques used for this compound, including 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC, NOESY/ROESY) and mass spectrometry (HR-ESI-MS). By comparing the spectroscopic data of this compound B with that of this compound, researchers can identify the differences in their structures, such as variations in the position of functional groups or double bonds, or differences in stereochemistry. The structural relationship between this compound and this compound B highlights the diversity within this class of natural products.

11,13-Dihydrothis compound: 11,13-Dihydrothis compound is a germacranolide that has been isolated from natural sources and is also described as a reaction product of this compound. Its molecular formula is C₁₅H₂₂O₄, indicating the addition of two hydrogen atoms compared to this compound, consistent with the reduction of a double bond. The structural elucidation of 11,13-dihydrothis compound involved the use of ¹H and ¹³C NMR spectroscopy, as well as 2D NMR techniques like ¹H-¹H COSY and ¹³C-¹H correlation spectra (COSY and COLOC, analogous to HMQC and HMBC). These experiments were crucial for assigning the proton and carbon signals and establishing the connectivity, confirming the dihydrothis compound structure. Furthermore, the stereochemistry at C-11 in 11,13-dihydrothis compound was established as S, demonstrating the importance of stereochemical analysis for these related compounds. The study of related sesquiterpenoids like this compound B and 11,13-Dihydrothis compound provides valuable context for understanding the structural features and potential biosynthetic pathways of this compound.

Preclinical Biological Activity Investigations of Ridentin

In Vitro Antimicrobial Activity Studies

Preclinical studies have explored the potential of Ridentin to inhibit the growth of various microorganisms in laboratory settings. ontosight.ai

Antibacterial Efficacy Against Microorganisms

Research indicates that this compound possesses antibacterial activity against certain bacterial strains. While some studies on sesquiterpene lactones, a class of compounds to which this compound belongs, have shown activity against both Gram-positive and Gram-negative bacteria, the efficacy can vary depending on the specific compound and bacterial species. tandfonline.comnih.govresearchgate.net For example, a study on Artemisia herba-alba extract containing sesquiterpene lactones showed significant activity against Pseudomonas aeruginosa at a concentration of 200 mg/mL, although activity against other bacteria like Klebsiella pneumoniae, Streptococcus pneumoniae, and Streptococcus pyogenes was lower compared to a standard antibiotic. rdd.edu.iquowasit.edu.iq Other sesquiterpene lactones have demonstrated activity against Staphylococcus aureus and Escherichia coli. nih.govnih.gov The antibacterial mechanism of some sesquiterpene lactones is thought to be related to their lipophilic nature and the presence of conjugated carbonyl groups, which can interact with bacterial cell walls and potentially disrupt membrane integrity or interfere with protein synthesis. rdd.edu.iqnih.gov

Antifungal Efficacy

This compound has also shown activity against certain fungi. Specifically, this compound was reported to be active against the plant pathogenic fungus Cladosporium cucumerinum. thieme-connect.comresearchgate.net Sesquiterpene lactones in general have been studied for their antifungal properties against a variety of fungal strains, including Candida albicans, Aspergillus flavus, and dermatophytes like Trichophyton rubrum. thieme-connect.comresearchgate.netnih.govnih.gov The antifungal mechanism of sesquiterpene lactones is not fully understood but may involve membrane disruption and the presence of an α-methylene-γ-lactone group. nih.gov

Antiplasmodial Activity Studies

Investigations have been conducted to evaluate this compound's activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govwikidata.orgacs.orgplantaedb.commdpi.comuct.ac.za

Efficacy Against Plasmodium falciparum (in vitro)

This compound has demonstrated in vitro antiplasmodial activity against Plasmodium falciparum. Studies have reported inhibitory concentration 50% (IC50) values for this compound against P. falciparum strains. For instance, this compound isolated from Artemisia gorgonum showed an IC50 of 5.4 µg/mL and 3.8 µg/mL against Plasmodium falciparum. semanticscholar.orgdocumentsdelivered.comencyclopedia.pubscielo.br Other sesquiterpene lactones have also shown potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum with varying IC50 values. acs.orgmdpi.comnih.govnih.govscielo.bruliege.be

Here is a table summarizing some reported antiplasmodial activity data for this compound:

CompoundSourceP. falciparum StrainIC50 (µg/mL)Citation
This compoundArtemisia gorgonumP. falciparum5.4 semanticscholar.org
This compoundArtemisia gorgonumP. falciparum3.8 ± 0.7 documentsdelivered.com
This compoundArtemisia gorgonumP. falciparum FcB15.4 nih.govencyclopedia.pub
This compoundArtemisia gorgonumP. falciparum3.8 scielo.brresearchgate.net

Anti-inflammatory Activity in Cellular Models

This compound and other sesquiterpene lactones have been investigated for their anti-inflammatory properties in cellular models. ontosight.ainih.govacs.orgmdpi.commdpi.com Sesquiterpene lactones are known to target and inhibit various key pro-inflammatory molecules and pathways. nih.govacs.orgmdpi.com Studies using cellular models, such as LPS-stimulated macrophages (e.g., RAW 264.7 cells), have shown that certain sesquiterpene lactones can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6. nih.govacs.orgmdpi.com The anti-inflammatory effects of sesquiterpene lactones are often linked to their ability to inhibit signaling pathways like NF-κB and MAPK (ERK1/2, p38, and JNK), which play crucial roles in regulating inflammatory responses. nih.govacs.orgmdpi.commdpi.com Some sesquiterpene lactones have been shown to directly bind to proteins involved in these pathways, such as IKKα/β. acs.org While specific detailed studies on this compound's anti-inflammatory activity in cellular models were not extensively found in the provided context, the activity observed for other sesquiterpene lactones suggests a potential for this compound to exert similar effects due to its structural class. ontosight.airdd.edu.iquowasit.edu.iqresearchgate.net

Mechanistic Investigations of Ridentin S Biological Actions

Modulation of Key Cellular Signaling Pathways

The biological activities of many sesquiterpene lactones are often attributed to the presence of an α-methylene-γ-lactone group in their structure. researchgate.netnih.gov This functional group can react with nucleophiles, such as sulfhydryl or amino groups in proteins, through a Michael addition, leading to their alkylation. researchgate.netnih.gov This mechanism is thought to underlie the inhibition of various cellular functions and signaling pathways. core.ac.uk

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in inflammatory and immune responses, as well as in cell proliferation, survival, and apoptosis. nih.gov Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory properties observed in some sesquiterpene lactones. core.ac.ukresearchgate.net While the search results highlight the potent NF-κB inhibitory activity of parthenolide (B1678480), another sesquiterpene lactone found in Tanacetum parthenium (feverfew), and attribute feverfew's anti-inflammatory effects primarily to this mechanism, specific detailed research findings on Ridentin's direct impact on the NF-κB pathway were not prominently featured in the search results. core.ac.ukresearchgate.net However, given that this compound is a sesquiterpene lactone and this class of compounds is known to target NF-κB, it is plausible that this compound may also exert some of its biological effects through modulation of this pathway.

Potential Influence on Nrf2/HO-1 Signaling and MAPK Regulation (in context of related compounds)

The Nrf2/HO-1 signaling pathway is involved in antioxidant defense, while the Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and stress responses. nih.govresearchgate.net Research on parthenolide, a related sesquiterpene lactone, has shown that it can activate the Nrf2/HO-1 signaling pathway and regulate MAPK pathways. nih.govresearchgate.net Specifically, parthenolide has been reported to influence pro-/anti-inflammatory markers and boost antioxidant defenses via Nrf2/Keap1 signaling, and its effects on body weight and adipose tissues in mouse models involved NF-κB and MAPK regulation. nih.govresearchgate.net Another study indicated that parthenolide could inhibit the activation of p42/44 MAPK in rat microglia cells. nih.gov While these findings demonstrate the influence of related sesquiterpene lactones on Nrf2/HO-1 and MAPK signaling, direct studies detailing this compound's specific effects on these pathways were not found within the provided search results.

Enzyme Inhibition Studies

Sesquiterpene lactones have demonstrated potential as inhibitors of various enzymes.

Potential for α-Glucosidase Inhibition (in context of Artemisia extracts)

α-Glucosidase is an enzyme found in the small intestine that catalyzes the breakdown of sugars into glucose. mdpi.com Inhibition of α-glucosidase can be a strategy for managing blood glucose levels. While the search results mention the evaluation of compounds from Achillea millefolium, another plant in the Asteraceae family, for alpha-glucosidase inhibition, and discuss α-glucosidase inhibition in the context of Artemisia extracts and other plant-derived compounds, specific data on this compound's α-Glucosidase inhibitory activity was not found. mdpi.comresearchgate.net

Potential for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is considered a key regulator of insulin (B600854) receptor activity. mdpi.com Inhibiting PTP1B has been explored as a potential therapeutic strategy. The search results mention PTP1B inhibition in the context of isoflavonoids and other natural products scribd.com, and also list this compound B in a study related to PTP1B inhibition, although specific inhibitory data for this compound or this compound B was not detailed in the provided snippets researchgate.net.

Potential for Bacterial Neuraminidase (BNA) Inhibition

Bacterial neuraminidase (BNA) is an enzyme that cleaves the bond connecting terminal sialic acid residues, which is important for infections by certain pathogenic bacteria. mdpi.com Inhibition of BNA could therefore have antibacterial implications. The search results refer to bacterial neuraminidase inhibition in the context of Artemisia species and other compounds mdpi.com, but specific research findings on this compound's activity against BNA were not found.

Molecular Target Identification and Ligand-Receptor Binding Studies

Understanding the molecular targets and binding interactions of this compound is crucial for elucidating its biological activities. Research in this area explores how this compound interacts directly with specific molecules and receptors within biological systems.

Investigation of Potential Receptor Agonism/Antagonism (e.g., TRPA1, GABA receptors, PPARs)

Investigations into this compound's potential agonistic or antagonistic activity at specific receptors, such as TRPA1, GABA receptors, and PPARs, are relevant to understanding its pharmacological effects.

TRPA1 Receptors: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is expressed in sensory neurons and other cell types and is involved in sensing various stimuli, including inflammatory mediators. encyclopedia.pubopnme.com While the provided search results discuss the role of TRPA1 in inflammation and pain frontiersin.orgmdpi.comnih.gov, and mention TRPA1 antagonists opnme.com, there is no direct information specifically detailing this compound's interaction as an agonist or antagonist at TRPA1 receptors.

GABA Receptors: GABA receptors, particularly GABAA receptors, are key inhibitory neurotransmitter receptors in the central nervous system. nih.gov Some natural compounds, including certain flavonoids found in plants that also contain sesquiterpene lactones, have shown affinity for the benzodiazepine (B76468) site of GABAA receptors and exhibit positive allosteric modulatory properties. mdpi.comresearchgate.net One source mentions that authors suspect the molecular target of certain sesquiterpenoid lactones might be GABA/glycine sensitive receptors, leading to chemical disruptions of neurons. mdpi.com However, this source does not specifically confirm this compound as directly acting on GABA receptors or provide data on its agonistic or antagonistic effects.

PPARs: Peroxisome proliferator-activated receptors (PPARs), including PPARα and PPARγ, are nuclear receptors that regulate gene expression involved in metabolism and inflammation. researchgate.netresearchgate.net Some studies have investigated the interaction of natural compounds, such as sesquiterpenoid lactones and flavonoids, with PPARs, identifying some as selective PPAR agonists with micromolar binding affinities. researchgate.netunar.ac.id One source mentions that some compounds structurally related to this compound, specifically eudesmanolides from Artemisia ludoviciana, were shown to selectively activate PPARα and PPARγ in a dose-dependent manner without affecting PPARδ. unar.ac.id Another source indicates that some terpenoids may modulate nuclear receptors like LXR or PPAR, although the exact mechanism is still being studied. isoprenoids25.org While these findings suggest that compounds structurally similar to this compound can interact with PPARs, direct evidence of this compound's agonistic or antagonistic activity on PPARs is not explicitly provided in the search results.

Cellular Apoptosis and Viability Modulation in Preclinical Models

Research on this compound and other related sesquiterpene lactones has explored their effects on cellular apoptosis and viability in various preclinical models, particularly in the context of cancer and parasitic diseases.

Sesquiterpenoid lactones, including this compound, arborescin, and hanphyllin (B1252713), have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria, in in vitro studies, with IC50 values ranging from 2.3 to 5.4 μg/mL. encyclopedia.pubmdpi.com This indicates their ability to modulate the viability of these parasites.

Structure Activity Relationship Sar Studies of Ridentin and Analogues

Elucidation of Key Pharmacophores for Observed Biological Activities

For many sesquiterpene lactones, including those from the Artemisia genus, a key pharmacophore implicated in their biological activities is the α-methylene-γ-lactone group. nih.govcore.ac.uk This functional group can react with free sulfhydryl or amino groups in proteins through a Michael addition, leading to alkylation and subsequent modulation of protein function. nih.govcore.ac.uk This mechanism is thought to contribute to various effects, including cytotoxic and anti-inflammatory activities. nih.govcore.ac.uk

In the context of antimalarial activity, specifically against Plasmodium falciparum, studies on sesquiterpene lactones like ridentin and hanphyllin (B1252713) have shown inhibitory effects. nih.govencyclopedia.pubnih.gov The antimalarial activity of these compounds may be attributed, at least in part, to the exomethylene group of the lactone function. nih.gov

While specific detailed research findings solely focused on the pharmacophores of this compound itself are limited in the provided search results, the general understanding of sesquiterpene lactones suggests the α-methylene-γ-lactone moiety is a critical feature for many of their biological effects. nih.govcore.ac.uk Differences in activity among individual sesquiterpene lactones can be influenced by the number of alkylating structural elements, as well as factors like lipophilicity, molecular geometry, and the chemical environment of the target. core.ac.uk

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling are powerful tools used in SAR studies to understand how molecules interact with biological targets and to predict the effect of structural changes. fiveable.meamazon.comresearchgate.net These methods apply theoretical principles to calculate molecular properties and simulate molecular behavior. fiveable.meamazon.com

Molecular modeling can involve mapping potential energy surfaces, using molecular mechanics for larger systems, and employing quantum mechanics for detailed electronic structure calculations. fiveable.me These techniques enable property predictions and dynamic simulations, providing insights into chemical reactions and conformational changes. fiveable.me

In the context of SAR analysis and lead optimization, in silico methods such as molecular docking and pharmacophore modeling are established strategies. nih.gov Pharmacophore modeling, for example, defines the essential steric and electronic features required for optimal interaction with a biological target. nih.govnih.gov These models can be generated based on the structure of a protein-ligand complex (structure-based) or by superimposing known ligands (ligand-based). nih.gov By comparing the pharmacophores of different molecules, researchers can identify key interaction points and determine which parts of a molecule can be modified while retaining or improving binding. nih.gov

While the provided search results discuss the general application of computational chemistry and molecular modeling in SAR fiveable.meresearchgate.netnih.gov, specific details regarding their direct application to this compound or its analogues for SAR analysis are not extensively detailed. However, these methods would be valuable for investigating the binding modes of this compound to its targets, assessing the impact of structural modifications on binding affinity, and guiding the design of novel analogues with improved activity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a refinement of SAR that builds mathematical models to correlate a molecule's biological activity with its physicochemical properties or structural descriptors. creative-biolabs.comjetir.org This allows for the prediction of the biological activity level or potency of chemicals, rather than just classifying them as active or inactive. creative-biolabs.com

QSAR models relate a set of "predictor" variables (representing structural or physicochemical properties) to the response variable (biological activity). creative-biolabs.com Various types of QSAR models exist, including 1D, 2D, and 3D QSAR, which utilize different levels of structural information. creative-biolabs.comjetir.org 3D-QSAR methods, for instance, correlate biological activities with the spatial arrangement of molecular features and property fields. jetir.org

The development of QSAR models involves selecting relevant descriptors and employing statistical methods for modeling and validation. jetir.org These models can be used in drug discovery and lead optimization to predict the activity of new compounds and guide structural modifications. creative-biolabs.comjetir.org

Although the search results mention QSAR in the context of correlating biological activities with physicochemical properties and its application in drug design creative-biolabs.comjetir.org, there is no specific information provided about QSAR studies conducted directly on this compound or its analogues. However, given the known biological activities of this compound, QSAR analysis could be a valuable approach to develop predictive models for its activity and to design more potent or selective derivatives.

Biosynthetic Pathways and Metabolic Studies of Ridentin

Ridentin's Role as a Precursor in Sesquiterpene Lactone Biosynthesis (e.g., Guaianolides, Eudesmanolides)

Sesquiterpene lactones (SLs) are a significant class of plant secondary metabolites, predominantly found in the Asteraceae family. nih.gov These compounds are derived from the condensation of three isoprene (B109036) units, followed by cyclization and oxidative modifications. nih.gov Sesquiterpene lactones are classified based on their carbocyclic skeletons, with germacranolides (10-membered rings) being the largest group and considered biogenetic precursors to most other types, including eudesmanolides and guaianolides (both 5/7-bicyclic compounds). nih.gov

Research suggests that this compound, a germacranolide, holds a key position as a precursor in the biosynthetic pathway leading to guaianolides within the Artemisia genus. researchgate.netscispace.com The structural relationship between this compound and other lactones found in the Artemisia Tridentatae complex supports this precursor role. researchgate.net Similarly, this compound-B, an eudesmanolide isolated from Artemisia tripartita ssp. rupicola, is considered biosynthetically closely allied with this compound. researchgate.netresearchgate.net This indicates that this compound or closely related germacranolides serve as branching points in the biosynthesis of both guaianolides and eudesmanolides.

The transformation of germacranolides into eudesmanolides and guaianolides often involves transannular cyclization reactions. isopsoc.org For instance, the biomimetic cyclization of germacranolides like hanphyllin (B1252713) is considered to proceed via 1,10-epoxy-germacranolide intermediates, leading to the formation of 1β-hydroxy-eudesmanolides. isoprenoids25.org This mechanism highlights the central role of germacrane (B1241064) structures, such as this compound, in the downstream synthesis of other sesquiterpene lactone classes.

Elucidation of Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of sesquiterpenes, including this compound and its derivatives, originates from the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate/deoxyxylulose 5-phosphate (MEP/DOXP) pathways, which produce the C5 building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are then condensed to form farnesyl diphosphate (FPP), the 15-carbon precursor for sesquiterpenes. nih.gov

While specific enzymes directly catalyzing the conversion of FPP to this compound have not been explicitly detailed in the provided search results, the biosynthesis of sesquiterpene lactones involves a series of enzymatic steps, including cyclization, hydroxylation, and lactone ring formation. Enzymes such as farnesyl diphosphate synthase (FDS), germacrene-A synthase (GAS), and germacrene A oxidase (GAO) are known to be involved in the early stages of sesquiterpene lactone biosynthesis, leading to germacrane intermediates. isoprenoids25.org The subsequent steps leading specifically to this compound and its conversion to guaianolides and eudesmanolides would involve additional cyclases, hydroxylases (potentially cytochrome P450 enzymes), and other modifying enzymes. nih.govmdpi.com

Genetic studies in plants have identified genes encoding key enzymes in various metabolic pathways, including those for terpenoid biosynthesis. nih.govnih.govresearchgate.netmdpi.com The evolution of plant metabolism involves the diversification of metabolic enzymes, often arising from gene duplication and functionalization. nih.gov While the specific genes and enzymes responsible for each step in this compound biosynthesis and its conversion to other sesquiterpene lactones require further detailed elucidation, research in related pathways (e.g., flavonoid biosynthesis) in Artemisia species has demonstrated the role of specific genes encoding enzymes like PAL, C4H, and 4CL in the production of secondary metabolites. mdpi.com The expression levels of these genes can be influenced by environmental factors, impacting metabolite accumulation. mdpi.com

The study of biosynthetic gene clusters is crucial for understanding these pathways. nih.govnih.gov Although the search results did not provide specific gene clusters for this compound biosynthesis, research on other natural products has shown that the genes encoding enzymes involved in a particular biosynthetic pathway are often clustered together in the genome. nih.gov

In Vitro and In Vivo Biotransformation and Metabolic Fate of this compound (in non-human models)

Biotransformation studies investigate how organisms metabolize chemical compounds. In the context of natural products like this compound, this can involve studying its metabolic fate within the plant producing it or its transformation by other organisms, such as microorganisms or in animal models. In vitro biotransformation models, including the use of microorganisms or plant cell cultures, can mimic metabolic routes observed in vivo and allow for the isolation and identification of metabolites. mdpi.comnih.gov In vivo studies in animal models can provide insights into the systemic metabolism and excretion of compounds. mdpi.comnih.gov

While specific detailed studies on the biotransformation and metabolic fate of this compound in non-human models were not extensively detailed in the provided search results, the general principles of terpenoid biotransformation can be applied. Terpenoids can undergo various enzymatic reactions, including hydroxylation catalyzed by cytochrome P450 enzymes, reduction, hydrolysis, and epoxidation. mdpi.com Microorganisms are known to catalyze important enzymatic reactions, such as the reduction of carboxyl groups. mdpi.com

The metabolic fate of compounds in plants can involve cleavage of specific moieties and subsequent catabolism. uni.lu For instance, studies on the herbicide propanil (B472794) in pea and rice plants showed the cleavage of the propionic acid moiety and its subsequent catabolism via the beta-oxidation pathway. uni.lu While this compound's structure is different, this highlights that plant metabolism can involve significant structural modifications and degradation of exogenous or endogenous compounds.

Understanding the biotransformation and metabolic fate of this compound in non-human models is important for several reasons, including elucidating its role in plant ecology, determining its persistence and potential interactions in the environment, and predicting its potential metabolism if it were to be introduced into other biological systems.

Advanced Analytical Methodologies for Ridentin Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are fundamental for the separation, quantification, and purity assessment of ridentin from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed due to their ability to separate components in a liquid mobile phase based on their interactions with a stationary phase. rssl.combccampus.ca These methods are applicable to a broad range of soluble analytes, including those that are polar, high-molecular-weight, or temperature-sensitive. bccampus.ca

HPLC and UPLC are utilized for both qualitative and quantitative analysis, including reaction monitoring, identification, and purity tests, as well as assay and content determination. pharmaknowledgeforum.com UPLC, an advanced form of HPLC, offers advantages such as faster separations, improved sensitivity, and higher resolution due to the use of smaller particle sizes in the column packing material and higher operating pressures. rssl.combccampus.capharmaknowledgeforum.com

For the analysis of sesquiterpene lactones, including this compound, HPLC with various detection methods is commonly used. Highly utilized detection techniques include UV/Diode Array Detection (DAD), Mass Spectrometry (MS) in positive ESI mode, and Evaporative Light Scattering Detection (ELSD). nih.gov The combination of LC-DAD-MS offers high specificity. nih.gov While HPLC-UV and HPLC-DAD may require pre- or postcolumn derivatization for certain compounds, HPLC-ELSD does not, although it typically has lower sensitivity compared to ECD and MS. nih.gov

Purity assessment using chromatographic methods often involves evaluating chromatographic profiles, UV spectra, and mass spectra. Deviations or overlaps in these characteristics can indicate the presence of coeluted components or impurities. chromatographyonline.com Orthogonal chromatographic conditions, employing different stationary phases or mobile phases, can enhance separation capabilities and help resolve impurities that might coelute with the target compound under a single set of conditions. chromatographyonline.com

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the trace analysis and metabolite identification of this compound. LC-HRMS offers high sensitivity, specificity, and resolving power, making it suitable for analyzing complex biological matrices and identifying metabolites. animbiosci.org HRMS provides accurate mass measurements, which are crucial for the confident identification of known and unknown compounds, including metabolites. researchgate.netwaters.com

In metabolomic studies, LC-HRMS is used to detect and measure various metabolites, providing insights into the metabolic state of an organism or the impact of exogenous factors. animbiosci.orgwaters.comresearchgate.net The high mass resolution of HRMS instruments allows for the differentiation of compounds with very similar molecular weights and helps in determining elemental compositions through the analysis of isotopic patterns. waters.comchromatographyonline.com

For metabolite identification, HRMS data processing procedures can involve comparing peak abundance between different sample groups or utilizing mass defect filters and stable isotope tracing. researchgate.netfrontiersin.org While library matching is a common approach for identification, the limited size of tandem mass spectral libraries can be a bottleneck, necessitating robust methodologies for structural elucidation based on accurate mass data. researchgate.net LC-HRMS/MS (tandem mass spectrometry) is a powerful technique for metabolite identification, providing fragmentation data that aids in structural confirmation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation in Complex Biological Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and identification of organic compounds, including this compound. mdpi.comnumberanalytics.comazooptics.com It provides detailed information about the structure, dynamics, and interactions of molecules by analyzing the behavior of atomic nuclei in a magnetic field. numberanalytics.comazooptics.com

NMR spectroscopy, particularly 1D and 2D NMR experiments such as COSY, HSQC, and HMBC, is crucial for determining the connectivity, arrangement, and electronic environments of atoms within a molecule, allowing for the precise determination of its structure. mdpi.comazooptics.com This is particularly valuable for confirming the identity of this compound, especially when isolated from complex biological matrices where interfering compounds may be present.

One of the key advantages of NMR is its ability to analyze complex mixtures and its potential for quantification without necessarily requiring reference compounds or calibration curves under controlled conditions. numberanalytics.comnih.gov This makes it a valuable tool for analyzing biological samples, although challenges such as signal overlap and sensitivity limitations in complex matrices need to be considered. nih.gov Sample pre-treatment may be necessary to reduce the impact of components like proteins and to minimize sample heterogeneity. nih.gov

Despite the challenges, NMR spectroscopy can be used for the quantification of compounds in biological matrices, and advancements in techniques, including 2D-NMR and ultra-fast NMR, are improving its applicability for accurate quantification in such complex samples. nih.gov High magnetic fields are crucial for improving resolution and sensitivity in NMR analysis, particularly for complex biological targets. bruker.com The combination of NMR with other techniques, such as mass spectrometry, can provide a more comprehensive approach for the analysis of complex samples. nih.gov

Future Directions and Research Perspectives for Ridentin

Exploration of Undiscovered Biological Activities and Therapeutic Potential in Preclinical Models

While Ridentin has shown antibacterial, antifungal, and anti-inflammatory properties, there is significant potential for discovering additional biological activities. ontosight.ai Preclinical research using in vitro and in vivo models is crucial for identifying these undiscovered effects and evaluating this compound's therapeutic potential in various disease contexts. Studies have indicated the potential of sesquiterpene lactones, including this compound, for anti-malarial activity. mdpi.comsemanticscholar.orgnih.gov For instance, this compound has shown in vitro antiplasmodial activity against Plasmodium falciparum. mdpi.comsemanticscholar.org Further preclinical studies could explore its efficacy in animal models of malaria and other parasitic infections. The broad spectrum of activity observed for sesquiterpene lactones suggests potential in other areas, such as antiviral effects, which could be investigated for this compound using appropriate preclinical models. core.ac.uk Research into natural plant extracts often involves preclinical evaluation using different pharmacological models to establish potential therapeutic effects. unar.ac.id

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Efficacy and Specificity

The rational design and synthesis of this compound analogues represent a key future direction to enhance its therapeutic profile. By modifying the chemical structure of this compound, researchers can aim for improved efficacy, reduced toxicity, and increased specificity towards particular biological targets. Strategies for the design and synthesis of natural product analogues include diverted total synthesis, function-oriented synthesis, biology-oriented synthesis, complexity to diversity, hybrid molecules, and biosynthesis-inspired synthesis. nih.gov The structural relationship of this compound to other lactones, such as germacranolides and eudesmanolides, may provide insights for designing analogues with altered or enhanced activities. researchgate.netresearchgate.net For example, the presence of an exomethylene group in the lactone function of some sesquiterpene lactones has been linked to antimalarial activity, suggesting this as a potential target for modification in this compound analogues. semanticscholar.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

Understanding the precise molecular mechanisms underlying this compound's biological activities is essential for its development as a therapeutic agent. The integration of omics technologies, such as proteomics and metabolomics, can provide a comprehensive view of how this compound interacts with biological systems. mdc-berlin.deccf.orgmdpi.com Proteomics allows for the large-scale study of proteins, while metabolomics focuses on the intermediates and products of biochemical networks. mdc-berlin.deccf.org By analyzing changes in protein expression profiles (proteomics) and metabolite levels (metabolomics) in response to this compound treatment, researchers can identify affected pathways and potential molecular targets. mdpi.comnih.govnih.gov This approach offers a more dynamic and global perspective of a drug's mechanism compared to traditional methods that focus on single targets. nih.gov Omics technologies can help decipher the crosstalk between metabolism and gene regulation and investigate disease mechanisms. mdc-berlin.de

Development and Utilization of Advanced Preclinical Animal Models for Disease Mechanism Studies (excluding human trials)

The use of advanced and relevant preclinical animal models is critical for studying the mechanisms of diseases and evaluating the efficacy of this compound in a complex biological setting. While in vitro studies provide initial insights, animal models are necessary to assess pharmacokinetics, pharmacodynamics, and potential therapeutic effects in vivo. nih.gov The selection of appropriate animal models is crucial, considering physiological and pathophysiological similarities to human diseases. nih.gov Various animal models are used in preclinical research, including disease induction models, xenograft models, and genetically engineered models. nih.gov For instance, mouse models are commonly used in preclinical studies for various diseases, including infectious diseases and cancer. nih.govmdpi.combiorxiv.org Developing and utilizing models that closely mimic specific human diseases where this compound shows potential will be vital for advancing research. nih.gov

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds, whether from natural sources or synthetic origin, could lead to the development of more effective combination therapies. Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. numberanalytics.com This approach has shown promise in various therapeutic areas, including antimicrobial and anticancer treatments. numberanalytics.com Given that this compound is found in plants containing a variety of other bioactive metabolites, such as other sesquiterpene lactones and flavonoids, exploring combinations with these or other compounds could reveal synergistic potential for enhanced therapeutic outcomes or reduced effective doses. semanticscholar.orgnih.govresearchgate.net Studies have verified the synergistic effects of compounds derived from natural products in areas like antifungal activity. scirp.org

Q & A

Q. How to address peer review critiques about insufficient mechanistic evidence in this compound studies?

  • Methodological Answer : Augment with orthogonal assays (e.g., siRNA knockdown, proteomics). Include negative results to demonstrate specificity. Revise the discussion to contextualize limitations and propose follow-up experiments (e.g., in vivo models) . Reference prior studies rigorously to clarify novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.